4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one
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Overview
Description
The compound “4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yloxy), which is a type of aromatic ether, a propanoyl group (propanoyl), which is a type of acyl group, and a piperazin-2-one group, which is a type of heterocyclic amine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole group would contribute to the aromaticity of the molecule, the propanoyl group would likely be involved in any potential reactivity, and the piperazin-2-one group could potentially form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole group could potentially increase its lipophilicity, while the presence of the piperazin-2-one group could potentially allow it to form hydrogen bonds .Scientific Research Applications
- IT10 is a benzo-[d]-imidazo-[2,1-b]-thiazole derivative that exhibits potent antitubercular activity. It displays an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra. Importantly, it shows no acute cellular toxicity towards lung fibroblast cells .
- Another related compound, IT06 , with a 2,4-dichloro phenyl moiety, also demonstrates significant activity against Mtb (IC50: 2.03 μM, IC90: 15.22 μM) without affecting non-tuberculous mycobacteria (NTM) .
- IT10 and other analogues were designed, synthesized, and characterized using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .
- The scaffold modification at position 4 with a nitro phenyl moiety in IT10 enhanced its antitubercular potency .
- The tested imidazo-[2,1-b]-thiazole derivatives selectively inhibit Mtb over NTM, suggesting their potential as targeted anti-TB agents .
Antimycobacterial Activity
Synthesis and Characterization
Selective Inhibition of Mtb
Molecular Docking and Dynamics Studies
Safety and Hazards
properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-13(27-14-5-6-15-16(10-14)26-12-25-15)19(24)21-8-9-22(18(23)11-21)17-4-2-3-7-20-17/h2-7,10,13H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKBNIMVJWSUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)C2=CC=CC=N2)OC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one |
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